N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-13(23)19-18(15-6-4-3-5-7-15)22-20(27-19)21-17(24)12-14-8-10-16(11-9-14)28(2,25)26/h3-11H,12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPJWRVXFAIPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the thiazole family, which has garnered significant interest due to its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring with an acetyl group at the 5-position and a phenyl group at the 4-position, along with a methylsulfonyl substituent on the acetamide side chain. Its molecular formula is CHNOS.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. The thiazole moiety is known for its antibacterial activity, often acting as a competitive inhibitor of dihydropteroate synthase, crucial for folate synthesis in bacteria. Studies have shown that similar compounds can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity | Target Bacteria |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| N-(4-methylthiazol-2-ylethanamide | Antimicrobial | Various strains |
| N-(5-acetyl-4-methylthiazol-2-yl)-2-(substituted thio)acetamides | Anticancer | Cancer cell lines |
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of both acetylene and sulfonamide functionalities enhances its solubility and interaction potential with biological targets, making it a promising candidate for cancer therapy. In vitro studies have demonstrated that derivatives of thiazole can significantly reduce cell viability in cancer models .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the anticancer potential of thiazole derivatives, this compound was tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results showed an IC value of less than 30 µM, indicating significant cytotoxicity compared to standard treatment options like doxorubicin .
The mechanism underlying the biological activities of this compound involves its interaction with specific biological targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, physicochemical properties, and reported activities of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide with analogous compounds identified in the literature.
Key Structural and Functional Differences:
Thiazole vs. Triazole Cores: The target compound’s thiazole ring (vs. triazole in ) provides distinct electronic profiles. Triazole derivatives (e.g., ) often exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation.
Substituent Effects: The 5-acetyl group in the target compound introduces a ketone moiety, which may form hydrogen bonds with biological targets, unlike the 4-methyl group in .
Sulfonamide vs. Sulfonyl Groups: The methylsulfonyl group (SO₂Me) in the target compound and enhances hydrophilicity and may improve solubility over non-sulfonylated analogs (e.g., ).
Biological Activity Trends :
- Compounds with methylsulfonylphenyl moieties (e.g., ) are frequently associated with kinase or cyclooxygenase (COX) inhibition, though specific data for the target compound remains speculative.
- Chlorophenyl/nitrophenyl derivatives (e.g., ) are often intermediates rather than end-stage bioactive molecules.
Research Findings and Implications:
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving N-acylation of thiazol-2-amines under basic conditions. Ultrasonication (as in ) may enhance reaction efficiency.
- Spectroscopic Characterization : IR and NMR data (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR; acetamide CH₃ signals at ~2.1 ppm in ¹H-NMR) would align with analogs in .
Q & A
Q. What are the key steps in synthesizing N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how are reaction conditions optimized?
The synthesis involves multi-step routes, including:
- Thiazole ring formation : Requires precise control of temperature and pH to ensure regioselectivity.
- Acetamide coupling : Utilizes coupling agents (e.g., EDCI or DCC) and bases (e.g., triethylamine) for amide bond formation .
- Sulfonation : Methylsulfonyl groups are introduced via sulfonation reactions, often requiring anhydrous conditions and catalysts like H2SO4 . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to minimize side products. TLC or HPLC monitors reaction progress .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : 1H/13C NMR identifies aromatic protons, acetyl groups, and sulfonyl moieties. Anomalies in peak splitting can indicate impurities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
- Solubility : Tested in DMSO, aqueous buffers (pH 4–9), and organic solvents (e.g., acetonitrile) via dynamic light scattering (DLS).
- Stability : Incubated under physiological conditions (37°C, pH 7.4) and analyzed via LC-MS over 24–72 hours to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values) for this compound?
Discrepancies may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations. Standardize protocols using CLSI guidelines .
- Compound purity : HPLC purity ≥95% is critical; trace impurities (e.g., unreacted intermediates) can skew results .
- Statistical validation : Replicate experiments with larger sample sizes (n ≥ 3) and apply ANOVA for significance testing .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s anticancer activity?
- Core modifications : Replace the thiazole ring with oxazole or triazole to assess impact on cytotoxicity .
- Substituent effects : Vary the methylsulfonyl group’s position (para vs. meta) and evaluate binding affinity via molecular docking (e.g., AutoDock Vina) .
- Pharmacophore modeling : Identify essential motifs (e.g., acetyl-thiazole) using Schrödinger Suite .
Q. How can researchers mitigate challenges in synthesizing enantiomerically pure derivatives?
- Chiral chromatography : Use columns like Chiralpak AD-H for enantiomer separation .
- Asymmetric catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra to computational predictions .
Q. What methodologies are used to investigate the compound’s mechanism of action against bacterial targets?
- Time-kill assays : Monitor bacterial growth kinetics post-treatment to distinguish bacteriostatic vs. bactericidal effects .
- Membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .
- Proteomics : Identify target proteins via 2D gel electrophoresis and MALDI-TOF MS .
Data Contradiction & Experimental Design
Q. How should researchers address inconsistencies in reported enzyme inhibition data?
- Enzyme source : Compare recombinant vs. native enzyme activity (e.g., human vs. bacterial COX-2) .
- Inhibition kinetics : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition mechanisms .
- Crystallographic studies : Resolve binding modes using X-ray structures of enzyme-ligand complexes .
Q. What experimental designs are recommended for optimizing yield in large-scale synthesis?
- DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, solvent, and catalyst loading .
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Methodological Resources
- Synthesis protocols : Refer to multi-step procedures in Journal of Saudi Chemical Society for analogous acetamide derivatives .
- Docking tools : AutoDock, Glide (Schrödinger), and GOLD for virtual screening .
- Analytical standards : Follow USP guidelines for HPLC calibration and validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
